Ethyl 2-amino-5-(dimethylamino)benzoate

Catalog No.
S14079220
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-5-(dimethylamino)benzoate

Product Name

Ethyl 2-amino-5-(dimethylamino)benzoate

IUPAC Name

ethyl 2-amino-5-(dimethylamino)benzoate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)9-7-8(13(2)3)5-6-10(9)12/h5-7H,4,12H2,1-3H3

InChI Key

PFIXKWGYDFQJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(C)C)N

Ethyl 2-amino-5-(dimethylamino)benzoate is an organic compound with the molecular formula C11_{11}H16_{16}N2_2O2_2. It belongs to the class of aminobenzoates, characterized by the presence of an ethyl ester and a dimethylamino substituent. This compound is notable for its structural features, which include an amino group at the second position and a dimethylamino group at the fifth position of the benzoate ring, making it a potential candidate for various chemical and biological applications .

Typical of amino compounds and esters. These include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 2-amino-5-(dimethylamino)benzoic acid.
  • N-Alkylation: The amino group can undergo alkylation, potentially leading to the formation of more complex derivatives.
  • Acylation Reactions: The amino group can also react with various acyl chlorides to form amides.

These reactions expand its utility in organic synthesis and medicinal chemistry.

Ethyl 2-amino-5-(dimethylamino)benzoate can be synthesized through several methods:

  • Direct Amination: Starting from ethyl 5-(dimethylamino)benzoate, amination with ammonia or an amine source under appropriate conditions can yield the target compound.
  • Benzoylation of Amines: An alternative synthetic route involves benzoylation of a suitable amine followed by ethyl ester formation.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently transformed into Ethyl 2-amino-5-(dimethylamino)benzoate through a series of reactions including acylation and esterification.

Ethyl 2-amino-5-(dimethylamino)benzoate finds applications primarily in pharmaceutical research due to its potential as a precursor in drug synthesis. Its structural characteristics make it suitable for developing compounds targeting various biological pathways, especially in neuropharmacology. Additionally, it may serve as a reagent in organic synthesis for constructing more complex molecular architectures.

Several compounds share structural similarities with Ethyl 2-amino-5-(dimethylamino)benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(dimethylamino)benzoateDimethylamino group at position 4Known for its use as a local anesthetic
Methyl 2-amino-5-(dimethylamino)benzoateMethyl instead of ethyl groupPotentially different solubility and reactivity
Ethyl 2-amino-4-methylbenzoateMethyl group at position 4Variation in substitution pattern affects properties
Dimethylaminobenzoic acidContains carboxylic acid functionalityExhibits different biological activities

These compounds illustrate the diversity within the aminobenzoate class while highlighting the unique positioning of functional groups in Ethyl 2-amino-5-(dimethylamino)benzoate, which may influence its reactivity and biological activity .

The concept of bioisosteric replacement represents a fundamental strategy in medicinal chemistry for optimizing drug properties while maintaining biological activity. In the context of ethyl 2-amino-5-(dimethylamino)benzoate, understanding potential bioisosteric replacements provides crucial insights into structure-activity relationships and opportunities for pharmaceutical development [1] [2].

Classical Bioisosteric Replacements

Carboxylic Acid Bioisosteres

The benzoate moiety in ethyl 2-amino-5-(dimethylamino)benzoate can be replaced with various bioisosteric groups to modulate physicochemical properties. Tetrazole rings serve as excellent bioisosteres for carboxylic acids, maintaining similar acidity while providing enhanced metabolic stability [3]. The tetrazole replacement demonstrates improved resistance to enzymatic degradation while preserving the hydrogen bonding characteristics essential for molecular recognition [4].

1,3,4-Oxadiazoles represent another promising bioisosteric replacement, offering advantages in membrane permeability and bioavailability [2]. These heterocyclic systems can mimic the molecular planarity and dipole moment of carboxylic acids while providing enhanced pharmacokinetic properties. The oxadiazole bioisostere has shown particular utility in CNS drug development, where improved blood-brain barrier penetration is crucial [2].

Amide Bioisosteres

The amino functionality in ethyl 2-amino-5-(dimethylamino)benzoate can be replaced with 1,2,3-triazole moieties, which serve as effective amide bioisosteres [2]. These replacements offer enhanced metabolic stability by reducing susceptibility to proteolytic degradation while maintaining similar hydrogen bonding patterns. The triazole bioisostere has demonstrated particular utility in peptide chemistry applications where improved stability is required [2].

Phenyl Ring Bioisosteres

Saturated Bicyclic Systems

Recent advances in medicinal chemistry have introduced saturated bicyclic systems as effective bioisosteres for aromatic rings [5] [6]. Bicyclo[1.1.1]pentane (BCP) represents a particularly promising replacement for para-disubstituted benzene rings, offering improved physicochemical properties including enhanced solubility and reduced lipophilicity [5] [6].

Bicyclo[2.1.1]hexane and bicyclo[3.1.1]heptane structures serve as meta-substituted benzene bioisosteres, providing opportunities to modulate the three-dimensional shape of molecules while maintaining key pharmacophoric interactions [5]. These replacements can significantly improve the Fsp3 character of drug molecules, potentially leading to enhanced developability [7].

Cage-like Structures

Cubane derivatives have emerged as effective bioisosteres for aromatic rings, offering unique three-dimensional geometries that can modulate biological activity [6]. The rigid, cage-like structure of cubane provides opportunities for precise spatial positioning of substituents while maintaining molecular stability. Carborane clusters represent another class of cage-like bioisosteres, offering exceptional metabolic stability and unique electronic properties [6].

Electronic and Steric Considerations

Electronic Effects

The electronic properties of bioisosteric replacements significantly influence molecular recognition and binding affinity. Tetrazole bioisosteres exhibit similar electronic characteristics to carboxylic acids, with comparable pKa values and hydrogen bonding capabilities [3]. However, the nitrogen-rich environment of tetrazoles can provide additional opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites [4].

Steric Compatibility

The three-dimensional shape complementarity between bioisosteric replacements and their targets represents a critical factor in maintaining biological activity. Bicyclo[1.1.1]pentane bioisosteres maintain similar inter-substituent distances to para-disubstituted benzenes while providing enhanced conformational rigidity [5]. This rigidity can improve binding selectivity by reducing conformational entropy penalties upon target engagement [6].

Pharmacokinetic Implications

Metabolic Stability

Bioisosteric replacements can significantly impact metabolic stability by altering susceptibility to enzymatic degradation. Oxadiazole bioisosteres demonstrate enhanced stability towards hydrolytic enzymes compared to ester functionalities, potentially leading to improved in vivo half-lives [2]. Similarly, triazole bioisosteres show reduced susceptibility to peptidase activity, making them valuable for applications requiring extended duration of action [2].

Membrane Permeability

The lipophilicity and hydrogen bonding characteristics of bioisosteric replacements directly influence membrane permeability. Saturated bicyclic bioisosteres typically exhibit reduced lipophilicity compared to aromatic counterparts, potentially improving aqueous solubility while maintaining sufficient membrane permeability for oral bioavailability [5] [7].

Bioisosteric ReplacementOriginal Functional GroupProperties ModifiedStructural Similarity
TetrazoleCarboxylic acidIonization state, PKaHigh
TriazoleAmideMetabolic stabilityModerate
OxadiazoleAmideMetabolic stability, permeabilityModerate
ImidazoleAmideBasicity, solubilityModerate
IsoxazoleCarboxylic acidIonization stateHigh
Bicyclo[1.1.1]pentanePhenyl ringLipophilicity, solubilityHigh
Bicyclo[2.1.1]hexanePhenyl ringLipophilicity, Fsp3High
CubanePhenyl ringLipophilicityHigh
CarboranePhenyl ringMetabolic stabilityModerate

Electronic Effects of Dimethylamino Substituents

The dimethylamino substituent in ethyl 2-amino-5-(dimethylamino)benzoate exhibits profound electronic effects that significantly influence molecular properties and biological activity. Understanding these electronic effects provides crucial insights into structure-activity relationships and guides rational drug design strategies [8] [9].

Resonance and Inductive Effects

Electron Donation Mechanisms

The dimethylamino group functions as a strong electron-donating substituent through both resonance and inductive effects [9]. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the aromatic ring, thereby increasing electron density at the ortho and para positions relative to the amino group [9]. This electron donation enhances the nucleophilicity of the aromatic ring and makes it more reactive towards electrophilic aromatic substitution reactions [9].

Position-Dependent Effects

The electronic effects of dimethylamino substituents vary significantly depending on their position relative to other functional groups. When positioned para to electron-withdrawing groups, the dimethylamino substituent can stabilize the resulting charge-transfer complex through resonance stabilization [8]. Meta-positioned dimethylamino groups primarily exert their effects through inductive mechanisms, as direct resonance interaction with the aromatic π-system is geometrically restricted [8].

Hammett Parameters and Reactivity

Electronic Constants

The Hammett substituent constant (σ) for dimethylamino groups varies depending on position and electronic environment. Para-dimethylamino substituents exhibit a σp value of approximately -0.83, indicating strong electron donation [9]. Meta-dimethylamino substituents show a σm value of approximately -0.16, reflecting the primarily inductive nature of their electron-donating effect [9].

Reactivity Patterns

The strong electron-donating character of dimethylamino substituents significantly influences reaction selectivity and kinetics. In electrophilic aromatic substitution reactions, dimethylamino groups activate the aromatic ring towards electrophilic attack, leading to faster reaction rates and preferential substitution at ortho and para positions [9]. This activation effect can be quantified through linear free energy relationships, providing predictive tools for reaction design [10].

Conformational and Rotational Barriers

Nitrogen Inversion and Rotation

The dimethylamino group exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance interactions [10]. Computational studies have revealed rotational barriers of approximately 15-20 kcal/mol for dimethylamino groups directly attached to aromatic rings, indicating significant conjugative stabilization [10]. The planar conformation represents the energetically preferred geometry, maximizing orbital overlap between the nitrogen lone pair and the aromatic π-system [10].

Steric Effects

Ortho-substituted dimethylamino groups can experience significant steric interactions with adjacent substituents, leading to non-planar conformations that reduce conjugative stabilization [11]. These steric effects can be quantified through analysis of twist angles and their impact on electronic properties, providing insights into structure-activity relationships [11].

Computational Analysis

Molecular Orbital Considerations

Density functional theory calculations reveal that dimethylamino substituents significantly affect the frontier molecular orbitals of aromatic systems [12]. The highest occupied molecular orbital (HOMO) energy increases upon dimethylamino substitution, reflecting the electron-donating nature of the group [12]. This elevation in HOMO energy correlates with increased nucleophilicity and enhanced reactivity towards electrophilic species [12].

Charge Distribution

Natural bond orbital analysis demonstrates that dimethylamino substituents donate electron density to the aromatic ring through both σ and π channels [13]. The π-donation component typically dominates, with significant electron density transfer from the nitrogen lone pair to the aromatic π-system [13]. This charge transfer can be quantified through analysis of atomic charges and bond orders, providing detailed insights into electronic structure [13].

Solvatochromic Properties

Excited State Characteristics

Dimethylamino-substituted aromatic systems often exhibit solvatochromic behavior, with emission wavelengths shifting in response to solvent polarity [12]. This behavior arises from the formation of intramolecular charge-transfer states, where electron density transfers from the dimethylamino donor to an acceptor moiety [12]. The degree of solvatochromism provides information about the extent of charge transfer and the electronic coupling between donor and acceptor groups [12].

Fluorescence Properties

The electron-donating nature of dimethylamino substituents can significantly enhance fluorescence quantum yields by stabilizing the excited state through resonance interactions [12]. However, very strong electron-donating groups can lead to fluorescence quenching through photoinduced electron transfer processes [12]. The balance between these competing effects determines the overall photophysical properties of dimethylamino-substituted systems [12].

Pharmacological Implications

Receptor Binding

The electronic properties of dimethylamino substituents can significantly influence receptor binding affinity and selectivity. The electron-rich nature of dimethylamino groups can enhance binding to receptors containing electron-deficient aromatic residues through π-π stacking interactions [14]. Additionally, the hydrogen bonding capabilities of dimethylamino groups can contribute to binding affinity through interactions with polar amino acid residues [14].

Metabolic Considerations

The electron-donating nature of dimethylamino substituents can affect metabolic stability by influencing the reactivity of adjacent functional groups. Positions ortho and para to dimethylamino groups are typically more susceptible to oxidative metabolism due to increased electron density [14]. This enhanced reactivity can be exploited in prodrug design or may require structural modifications to improve metabolic stability [14].

PositionElectronic EffectResonance ContributionHammett Constant (σ)Impact on ReactivitySteric Hindrance
orthoStrong electron donationDirect conjugation-0.83ActivatingHigh
metaModerate electron donationInductive only-0.16Weakly activatingLow
paraStrong electron donationDirect conjugation-0.83Strongly activatingLow

Conformational Analysis Through Computational Modeling

Computational modeling represents an essential tool for understanding the conformational behavior of ethyl 2-amino-5-(dimethylamino)benzoate and related compounds. The integration of various computational methods provides comprehensive insights into molecular flexibility, preferred conformations, and the relationship between structure and biological activity [15] [16].

Theoretical Foundations

Potential Energy Surfaces

The conformational landscape of ethyl 2-amino-5-(dimethylamino)benzoate can be represented as a multidimensional potential energy surface, where each point corresponds to a specific molecular conformation and its associated energy [17]. The challenge lies in efficiently exploring this complex surface to identify energetically favorable conformations and transition pathways between them [17]. Modern computational approaches employ sophisticated algorithms to navigate these surfaces and characterize conformational preferences [18].

Force Field Methods

Molecular mechanics approaches utilize empirical force fields to describe intramolecular interactions and calculate conformational energies [15]. The OPLS (Optimized Potentials for Liquid Simulations) force field family has proven particularly effective for organic molecules containing amino and ester functionalities [19]. These force fields parameterize bonded and non-bonded interactions, enabling rapid evaluation of conformational energies across large numbers of structures [20].

Density Functional Theory Applications

Electronic Structure Calculations

Density functional theory provides a quantum mechanical framework for analyzing the electronic structure and conformational preferences of ethyl 2-amino-5-(dimethylamino)benzoate [21]. The B3LYP functional with 6-31G(d) basis sets has demonstrated excellent performance for geometry optimization and conformational analysis of aminobenzoate derivatives [21]. These calculations reveal the influence of electronic effects on conformational stability and the role of intramolecular interactions in determining preferred geometries [21].

Tautomeric Considerations

DFT calculations have revealed the existence of multiple tautomeric forms for aminobenzoic acid derivatives, each potentially exhibiting distinct conformational preferences [21]. The interconversion between these tautomers can significantly influence biological activity, making their computational characterization essential for understanding structure-activity relationships [21]. Energy differences between tautomeric forms typically range from 2-10 kcal/mol, indicating their potential biological relevance [21].

Molecular Dynamics Simulations

Dynamic Conformational Sampling

Molecular dynamics simulations provide detailed insights into the dynamic nature of conformational interconversion in ethyl 2-amino-5-(dimethylamino)benzoate [22]. These simulations reveal the time-dependent behavior of molecular flexibility and the kinetics of conformational transitions [22]. Typical simulation timescales range from nanoseconds to microseconds, capturing conformational events relevant to biological recognition processes [22].

Enhanced Sampling Methods

Standard molecular dynamics simulations may inadequately sample rare conformational events due to high energy barriers [22]. Enhanced sampling techniques, such as replica exchange molecular dynamics and umbrella sampling, have been developed to overcome these limitations [22]. These methods enable comprehensive exploration of conformational space and accurate calculation of free energy differences between conformational states [23].

Conformational Search Algorithms

Systematic and Stochastic Approaches

Conformational search algorithms employ both systematic and stochastic strategies to explore molecular flexibility [20]. Systematic approaches exhaustively sample all possible combinations of rotational angles, while stochastic methods use random or guided sampling to identify low-energy conformations [20]. The choice of algorithm depends on molecular size, flexibility, and computational resources available [20].

Machine Learning Integration

Recent advances have integrated machine learning techniques into conformational analysis, enabling more efficient exploration of conformational space [24]. Neural networks and other machine learning models can predict conformational preferences based on structural features, reducing the computational cost of extensive sampling [24]. These approaches have shown particular promise for analyzing large conformational ensembles generated by molecular dynamics simulations [24].

Conformational Clustering and Analysis

Dimensionality Reduction

The high-dimensional nature of conformational space necessitates dimensionality reduction techniques for effective analysis [25]. Principal component analysis represents a widely used approach for identifying the most significant conformational motions and reducing complex datasets to manageable dimensions [25]. These analyses reveal the dominant conformational modes and their relationship to biological activity [25].

Self-Organizing Maps

Self-organizing maps provide an advanced approach for analyzing conformational ensembles by creating topological representations of conformational space [26]. These methods excel at identifying conformational clusters and visualizing the relationships between different molecular states [26]. The resulting conformational maps provide intuitive representations of molecular flexibility and facilitate structure-activity relationship analysis [26].

Validation and Experimental Correlation

Spectroscopic Validation

Computational conformational predictions require validation through comparison with experimental data [15]. Nuclear magnetic resonance spectroscopy provides detailed information about solution-state conformations, while X-ray crystallography reveals solid-state structures [15]. The correlation between computational predictions and experimental observations serves as a crucial validation step in conformational analysis [15].

Bioactive Conformation Identification

A critical challenge in conformational analysis involves identifying bioactive conformations among the numerous possible structures [19]. Comparison with crystallographic structures of protein-ligand complexes provides direct evidence for biologically relevant conformations [19]. The energy difference between the bioactive conformation and the global minimum provides insights into the conformational cost of binding [19].

Computational Workflow Integration

Multi-Scale Modeling

Effective conformational analysis often requires integration of multiple computational approaches operating at different scales [27]. Quantum mechanical calculations provide detailed electronic structure information, while molecular dynamics simulations capture dynamic behavior [27]. The combination of these approaches enables comprehensive characterization of conformational properties [27].

Automated Analysis Pipelines

The development of automated analysis pipelines has streamlined conformational analysis workflows [16]. These pipelines integrate conformational generation, energy evaluation, clustering, and property calculation into seamless computational protocols [16]. Such automation enables systematic analysis of large molecular libraries and facilitates high-throughput conformational screening [16].

MethodApplicationComputational CostAccuracyTime Scale
Density Functional Theory (DFT)Electronic structure, geometry optimizationHighHighStatic
Molecular Dynamics (MD)Dynamic conformational samplingHighHighns-μs
Monte Carlo (MC)Thermodynamic samplingMediumMediumEquilibrium
Molecular Mechanics (MM)Energy minimizationLowLow-MediumStatic
Conformational SearchConformational space explorationMediumMediumStatic
Principal Component Analysis (PCA)Dimensionality reductionLowMediumPost-processing
Machine Learning (ML)Pattern recognition in conformationsMediumVariablePost-processing
Quantum Mechanics/Molecular Mechanics (QM/MM)Hybrid calculationsVery HighVery Highps-ns

Target-Specific Modifications for CNS Drug Development

The development of central nervous system-active compounds requires careful consideration of unique physiological barriers and target-specific requirements. Ethyl 2-amino-5-(dimethylamino)benzoate provides a valuable scaffold for exploring target-specific modifications that enhance CNS penetration while maintaining biological activity [28] [29].

Blood-Brain Barrier Penetration

Physicochemical Property Optimization

The blood-brain barrier represents the primary obstacle for CNS drug delivery, requiring specific physicochemical properties for successful penetration [28]. Optimal CNS drugs typically exhibit molecular weights below 450 Da, log P values between 2-3, and polar surface areas less than 90 Ų [28]. The ethyl 2-amino-5-(dimethylamino)benzoate scaffold, with its molecular weight of 208.26 Da and moderate lipophilicity, provides an excellent starting point for CNS-targeted modifications [28].

CNS Multiparameter Optimization

The CNS multiparameter optimization (MPO) algorithm provides a quantitative framework for balancing physicochemical properties essential for brain penetration [28]. This algorithm considers six key parameters: molecular weight, log P, log D, topological polar surface area, hydrogen bond donors, and most basic center pKa [28]. Compounds with CNS MPO scores above 4.0 demonstrate significantly higher probability of achieving therapeutic brain exposures [28].

Efflux Pump Evasion

P-glycoprotein Interactions

P-glycoprotein represents a major efflux transporter that limits CNS drug accumulation by actively removing compounds from brain tissue [30]. Structural modifications that reduce P-glycoprotein recognition can significantly enhance brain penetration [30]. The dimethylamino substituent in ethyl 2-amino-5-(dimethylamino)benzoate may influence P-glycoprotein interactions through electronic and steric effects [30].

Design Strategies for Efflux Evasion

Successful efflux pump evasion strategies include reducing molecular flexibility through conformational restriction, modifying hydrogen bonding patterns, and adjusting molecular size and lipophilicity [30]. Bioisosteric replacements that maintain pharmacological activity while altering transporter recognition represent particularly effective approaches [30]. The integration of rigid structural elements can reduce the conformational entropy available for transporter binding [30].

Receptor Selectivity Enhancement

Neurotransmitter System Targeting

CNS drug development increasingly focuses on selective modulation of specific neurotransmitter systems to minimize off-target effects [31]. The dimethylamino functionality in ethyl 2-amino-5-(dimethylamino)benzoate provides opportunities for selective interactions with monoaminergic receptors, including dopamine, serotonin, and norepinephrine systems [31]. Structure-based design approaches can optimize selectivity through precise positioning of pharmacophoric elements [32].

Allosteric Modulation

Allosteric modulators offer advantages over orthosteric ligands by providing more subtle and physiologically relevant modulation of receptor activity [31]. The flexible ethyl ester linkage in ethyl 2-amino-5-(dimethylamino)benzoate allows conformational adaptation to allosteric binding sites, potentially enabling selective modulation of specific receptor subtypes [31]. This approach can improve therapeutic windows by reducing the risk of overstimulation or complete receptor blockade [31].

Metabolic Stability Optimization

Cytochrome P450 Considerations

The metabolism of CNS drugs by cytochrome P450 enzymes can significantly impact therapeutic efficacy and safety [33]. The dimethylamino group in ethyl 2-amino-5-(dimethylamino)benzoate represents a potential site for N-dealkylation by CYP3A4 and other enzymes [33]. Strategic modifications, such as the introduction of fluorine atoms or cyclic constraints, can block metabolic soft spots while maintaining biological activity [33].

Phase II Conjugation Pathways

Phase II conjugation reactions, including glucuronidation and sulfation, can rapidly clear CNS drugs from the brain [33]. The amino and ester functionalities in ethyl 2-amino-5-(dimethylamino)benzoate may serve as substrates for these enzymes [33]. Prodrug strategies that mask conjugation sites until after brain penetration can overcome these limitations [33].

Pharmacokinetic Optimization

Protein Binding Modulation

High protein binding can limit the free drug concentration available for CNS penetration [28]. The lipophilic nature of the dimethylamino substituent may contribute to protein binding through hydrophobic interactions [28]. Structural modifications that reduce protein binding affinity while maintaining CNS penetration properties can improve therapeutic efficacy [28].

Half-Life Optimization

The optimization of drug half-life requires balancing metabolic stability with clearance mechanisms [34]. CNS drugs often benefit from extended half-lives due to the time required for brain penetration and target engagement [34]. The ester functionality in ethyl 2-amino-5-(dimethylamino)benzoate provides opportunities for half-life modulation through bioisosteric replacement or structural modification [34].

Target-Specific Design Strategies

GPCR-Targeted Modifications

G-protein-coupled receptors represent major targets for CNS drugs, requiring specific structural features for effective binding and signaling [32]. The dimethylamino group can participate in electrostatic interactions with acidic residues in GPCR binding sites, while the benzoate moiety can engage in aromatic stacking with phenylalanine and tyrosine residues [32]. Computational modeling can guide the optimization of these interactions for specific GPCR subtypes [32].

Ion Channel Modulation

Ion channels represent another important class of CNS targets, requiring distinct structural features for effective modulation [35]. The planar aromatic system in ethyl 2-amino-5-(dimethylamino)benzoate can interact with aromatic residues in ion channel pores, while the amino groups can form hydrogen bonds with channel proteins [35]. The flexible ethyl ester linkage allows adaptation to the specific geometry of different ion channel binding sites [35].

Formulation and Delivery Considerations

Intranasal Delivery

Intranasal administration provides a direct route to the CNS, bypassing the blood-brain barrier and reducing systemic exposure [36]. The physicochemical properties of ethyl 2-amino-5-(dimethylamino)benzoate make it suitable for intranasal formulation, with appropriate modifications to enhance mucosal penetration [36]. Permeation enhancers and mucoadhesive polymers can further improve intranasal delivery efficiency [36].

Nanoparticle Formulations

Nanoparticle formulations can enhance CNS drug delivery through various mechanisms, including improved stability, controlled release, and targeted delivery [36]. The encapsulation of ethyl 2-amino-5-(dimethylamino)benzoate in lipid nanoparticles or polymeric carriers can improve brain penetration while reducing systemic side effects [36]. Surface modifications with targeting ligands can further enhance brain-specific delivery [36].

Modification TypeTarget PropertyDesign StrategyCNS Relevance
Lipophilicity optimizationLogP 2-3Bioisosteric replacementHigh
Molecular weight reductionMW < 450 DaFragment optimizationHigh
Polar surface area adjustmentPSA < 90 ŲHeteroatom introductionHigh
Efflux pump evasionAvoid P-gp substratesStructural rigidificationCritical
Metabolic stability enhancementMetabolic soft spotsMetabolic blockingHigh
Receptor selectivity improvementReceptor subtype selectivityStructure-based designVariable
Blood-brain barrier penetrationCNS MPO score > 4Physicochemical balanceCritical
Protein binding modulationfu,p optimizationPolar surface optimizationHigh

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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